(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1082053-91-5
VCID: VC7617889
InChI: InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1
SMILES: CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC
Molecular Formula: C14H19NO2
Molecular Weight: 233.311

(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

CAS No.: 1082053-91-5

Cat. No.: VC7617889

Molecular Formula: C14H19NO2

Molecular Weight: 233.311

* For research use only. Not for human or veterinary use.

(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate - 1082053-91-5

Specification

CAS No. 1082053-91-5
Molecular Formula C14H19NO2
Molecular Weight 233.311
IUPAC Name methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1
Standard InChI Key DYXZLKUYFDDIAN-DGCLKSJQSA-N
SMILES CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its stereochemical configuration is critical to its biological activity, as the (R,R) diastereomer ensures optimal spatial orientation for interactions with molecular targets.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated ring providing conformational rigidity.

  • Methyl Ester Group: Enhances solubility and serves as a handle for further chemical modifications.

  • (R)-1-Phenylethyl Substituent: Introduces steric bulk and chiral recognition sites for enantioselective interactions.

Table 1: Molecular Properties

PropertyValue
IUPAC Namemethyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Molecular FormulaC₁₄H₁₉NO₂
Molecular Weight233.31 g/mol
Stereochemistry(R,R) configuration

Synthesis and Production Methods

Enantioselective Synthetic Routes

The synthesis of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate typically involves Michael addition reactions using carboxylate-substituted enones and nitroalkanes to establish stereochemical control . For example:

  • Michael Addition: (R)-α-Methylbenzylamine reacts with dimethyl itaconate to form a diastereomeric mixture.

  • Cyclization: The intermediate undergoes lactamization to yield pyrrolidine derivatives.

  • Esterification: Methanol and acid catalysis convert carboxylic acid intermediates to methyl esters.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield and purity. Advanced purification techniques like chromatography ensure enantiomeric excess (>99%) .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

  • Oxidation: The ester group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further derivatization .

Substitution Reactions

Nucleophilic substitution at the pyrrolidine nitrogen introduces diverse alkyl/aryl groups, enhancing structural diversity for drug discovery .

Research Applications in Medicinal Chemistry

HIV-1 Protease Inhibition

Structurally analogous pyrrolidine derivatives, such as compound 4b (Ki = 0.025 nM, IC₅₀ = 69 nM), demonstrate potent HIV-1 protease inhibition . X-ray crystallography (1.33 Å resolution) reveals critical interactions:

  • Hydrogen Bonding: Between the pyrrolidine nitrogen and Asp29/Asp30 residues.

  • Van der Waals Contacts: The phenylethyl group occupies the hydrophobic S2–S3 pocket.

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundEnzyme Ki (nM)Antiviral IC₅₀ (nM)
4b0.02569
3b0.18220

Role in Asymmetric Catalysis

The compound serves as a chiral ligand in enantioselective synthesis, facilitating reactions such as:

  • Michael Additions: Achieving >90% enantiomeric excess in β-nitro alcohol synthesis .

  • Aldol Reactions: Directing stereoselectivity in ketone-aldehyde condensations.

Future Directions and Challenges

Optimization for Clinical Use

  • Metabolic Stability: Ester hydrolysis in vivo may limit bioavailability; prodrug strategies are under investigation.

  • Resistance Mitigation: Modular synthesis allows rapid incorporation of substituents to counter drug-resistant protease variants .

Expanding Therapeutic Targets

Ongoing research explores applications in:

  • Alzheimer’s Disease: Inhibition of β-secretase (BACE-1) for amyloid-β reduction.

  • Oncology: Targeting protein-protein interactions in Ras signaling pathways.

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